

Structural Elucidation of Methyl 1-Amino-1H-pyrrole-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *methyl 1-amino-1H-pyrrole-2-carboxylate*

Cat. No.: *B056676*

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Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **methyl 1-amino-1H-pyrrole-2-carboxylate**, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule (CAS No. 122181-85-5), this document combines theoretical predictions, data from analogous structures, and standardized analytical protocols to present a robust framework for its characterization. This guide is intended to assist researchers in confirming the structure and purity of this compound through common spectroscopic and analytical techniques.

Introduction

Methyl 1-amino-1H-pyrrole-2-carboxylate is a substituted pyrrole, a five-membered aromatic heterocycle that is a core component of many biologically active molecules. The unique arrangement of an amino group at the 1-position and a methyl carboxylate at the 2-position makes it a versatile building block for the synthesis of more complex molecules, potentially serving as a scaffold in drug discovery programs. Accurate structural confirmation is the cornerstone of any chemical research and development, ensuring the reliability of subsequent biological and chemical studies. This guide outlines the expected outcomes from key analytical techniques used for the structural elucidation of this target molecule.

Predicted Physicochemical Properties

A summary of the basic molecular properties for **methyl 1-amino-1H-pyrrole-2-carboxylate** is provided below.

Property	Value	Source
CAS Number	122181-85-5	Commercial Suppliers
Molecular Formula	C ₆ H ₈ N ₂ O ₂	PubChem
Molecular Weight	140.14 g/mol	PubChem
Boiling Point	272.3°C at 760 mmHg	Commercial Suppliers
Density	1.26 g/cm ³	Commercial Suppliers

Spectroscopic Data (Predicted and Analog-Based)

Due to the absence of publicly available experimental spectra for **methyl 1-amino-1H-pyrrole-2-carboxylate**, the following tables summarize predicted values and data from structurally similar compounds. These serve as a reference for researchers performing experimental analysis.

¹H NMR Spectroscopy

The expected proton NMR chemical shifts are predicted based on the analysis of substituted pyrroles. The pyrrole ring protons are expected in the aromatic region, with the amino and methyl protons appearing further upfield.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-3	6.8 - 7.0	dd	1H
H-4	6.0 - 6.2	t	1H
H-5	6.6 - 6.8	dd	1H
-NH ₂	5.0 - 6.0	br s	2H
-OCH ₃	3.7 - 3.9	s	3H

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals corresponding to the carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	125 - 130
C-3	115 - 120
C-4	108 - 112
C-5	120 - 125
C=O (ester)	160 - 165
-OCH ₃	50 - 55

Solvent: CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
N-H Stretch (-NH ₂)	3300 - 3500	Medium, Doublet
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium
C=O Stretch (ester)	1680 - 1720	Strong
C=C Stretch (aromatic)	1450 - 1600	Medium
C-N Stretch	1300 - 1350	Medium
C-O Stretch (ester)	1200 - 1300	Strong

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Predicted mass-to-charge ratios for common adducts are listed below^[1].

Adduct	Predicted m/z
[M+H] ⁺	141.0659
[M+Na] ⁺	163.0478
[M+K] ⁺	179.0217

Experimental Protocols

The following are generalized protocols for the techniques used in the structural elucidation of **methyl 1-amino-1H-pyrrole-2-carboxylate**.

Synthesis and Purification

A potential synthetic route to **methyl 1-amino-1H-pyrrole-2-carboxylate** involves the N-amination of a suitable pyrrole precursor. A generalized procedure is outlined below:

- **N-Amination of Methyl 1H-pyrrole-2-carboxylate:** To a solution of methyl 1H-pyrrole-2-carboxylate in a suitable solvent (e.g., DMF), add a strong base (e.g., NaH) at 0°C. After stirring, add an aminating agent such as hydroxylamine-O-sulfonic acid.
- **Work-up:** Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- **Data Acquisition:** Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

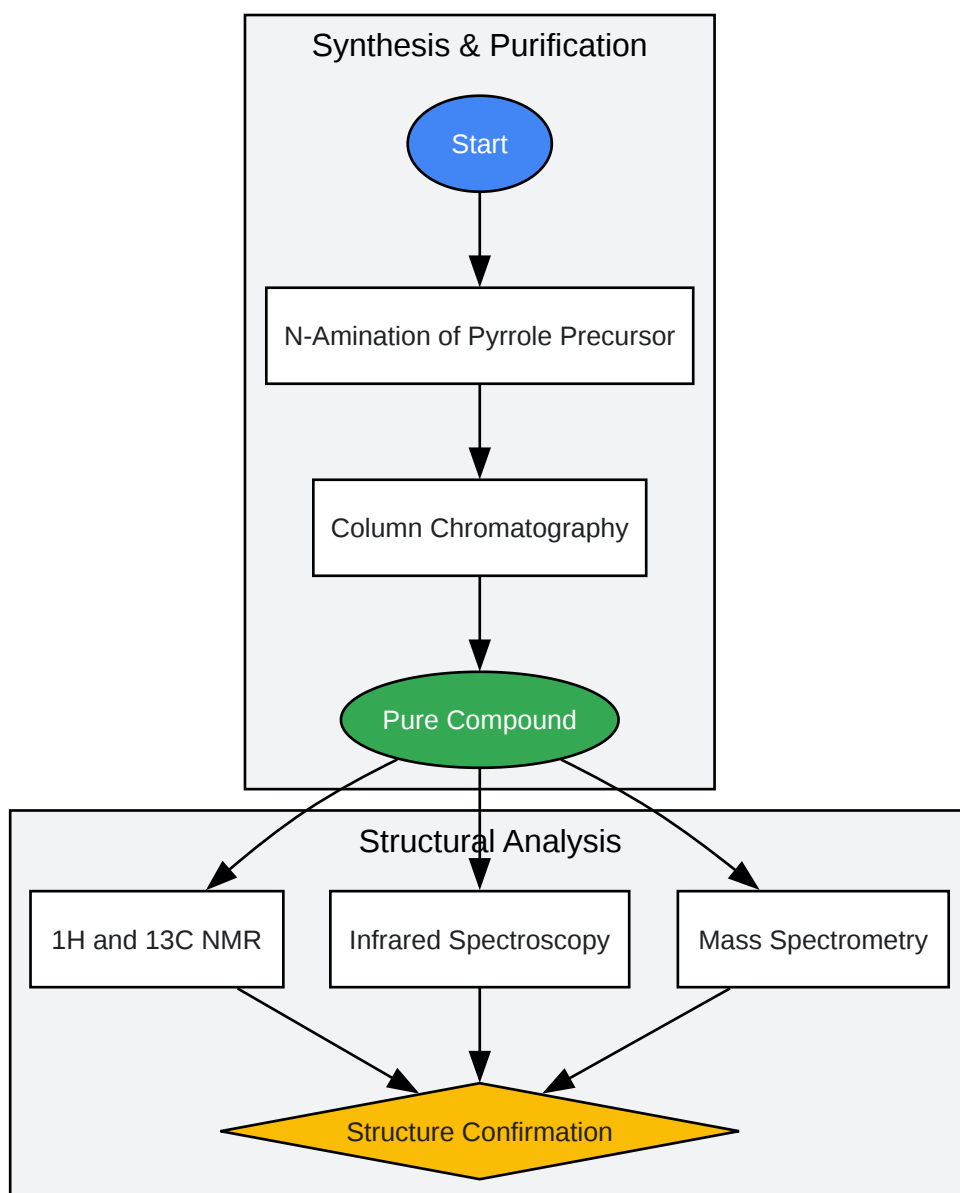
Mass Spectrometry

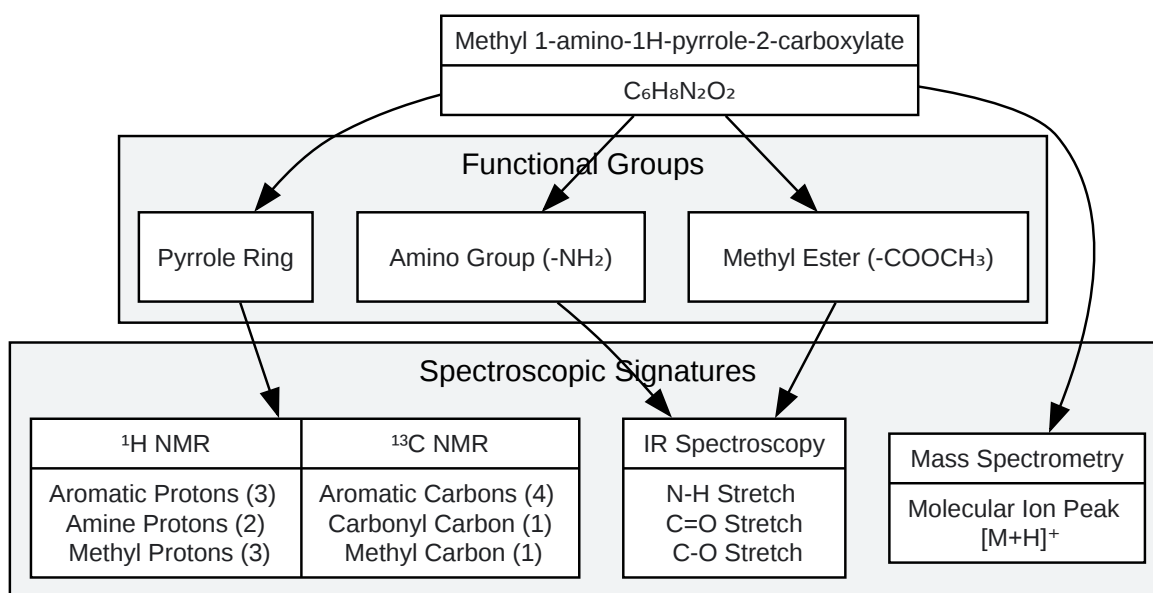
- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** Introduce the sample into the mass spectrometer, often using an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode.

- Data Analysis: Determine the molecular weight from the parent ion peak and analyze the fragmentation pattern to support the proposed structure.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of **methyl 1-amino-1H-pyrrole-2-carboxylate**.





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References

- 1. PubChemLite - Methyl 1-amino-1h-pyrrole-2-carboxylate hydrochloride (C₆H₈N₂O₂) [pubchemlite.lcsb.uni.lu]
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